molecular formula C16H13ClN2O7 B11088519 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B11088519
M. Wt: 380.73 g/mol
InChI Key: VMBOKBUQDOVXCJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes chloro, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid typically involves multiple steps:

    Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The formation of an amide bond between the nitro-chlorobenzoyl chloride and 4,5-dimethoxybenzoic acid, usually in the presence of a base like triethylamine.

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide in methanol, or thiourea in ethanol.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid serves as a building block for more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of dyes and pigments.

Biology

The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its structural motifs are explored for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may act as enzyme inhibitors or receptor modulators.

Industry

In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and chloro groups can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Lacks the dimethoxy groups, making it less soluble and potentially less reactive in certain contexts.

    4,5-Dimethoxybenzoic acid: Lacks the nitro and chloro groups, resulting in different reactivity and biological activity.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups allows for versatile applications in various fields.

Properties

Molecular Formula

C16H13ClN2O7

Molecular Weight

380.73 g/mol

IUPAC Name

2-[(2-chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C16H13ClN2O7/c1-25-13-6-10(16(21)22)12(7-14(13)26-2)18-15(20)9-5-8(19(23)24)3-4-11(9)17/h3-7H,1-2H3,(H,18,20)(H,21,22)

InChI Key

VMBOKBUQDOVXCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC

Origin of Product

United States

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